Home > Products > Building Blocks P15076 > N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride
N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride - 1353944-89-4

N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride

Catalog Number: EVT-1689807
CAS Number: 1353944-89-4
Molecular Formula: C9H12Cl2N2
Molecular Weight: 219.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-phenyl-6-methyl-2-((pyridin-3-ylmethyl)thio)pyrimidin-4-amine (4a)

    Compound Description: N-phenyl-6-methyl-2-((pyridin-3-ylmethyl)thio)pyrimidin-4-amine (4a) is a pyrimidine derivative synthesized and evaluated for its antifungal activity. [] It demonstrated significant inhibition against Botrytis cinerea (87.5% at 100 µg/mL) and Sclerotinia sclerotiorum. []

N-(4-isopropylphenyl)-6-methyl-2-((pyridin-3-ylmethyl)thio)pyrimidin-4-amine (4c)

    Compound Description: N-(4-isopropylphenyl)-6-methyl-2-((pyridin-3-ylmethyl)thio)pyrimidin-4-amine (4c) is another pyrimidine derivative synthesized and evaluated for its antifungal activity. [] It displayed notable activity against Sclerotinia sclerotiorum (inhibition ranging from 86.6% to 93.7% at 100 µg/mL). []

N-(4-methoxyphenyl)-6-methyl-2-((pyridin-3-ylmethyl)thio)pyrimidin-4-amine (4d)

    Compound Description: N-(4-methoxyphenyl)-6-methyl-2-((pyridin-3-ylmethyl)thio)pyrimidin-4-amine (4d) is a pyrimidine derivative investigated for its antifungal properties. [] It exhibited substantial activity against Sclerotinia sclerotiorum (inhibition ranging from 86.6% to 93.7% at 100 µg/mL). []

N-(2-hydroxy-5-chloro)-6-methyl-2-((pyridin-3-ylmethyl)thio)pyrimidin- 4-amine (4h)

    Compound Description: N-(2-hydroxy-5-chloro)-6-methyl-2-((pyridin-3-ylmethyl)thio)pyrimidin- 4-amine (4h) is a pyrimidine derivative that demonstrated promising antifungal activity against Sclerotinia sclerotiorum, with inhibition ranging from 86.6% to 93.7% at 100 µg/mL. []

Overview

N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride is a chemical compound with potential applications in medicinal chemistry and agricultural science. It is primarily recognized as a derivative of cyclopropanamine, featuring a chloropyridine moiety that enhances its biological activity. The compound is classified under the category of heterocyclic amines, which are known for their diverse pharmacological properties.

Source and Classification

The compound has been identified in various databases and literature, including chemical catalogs and patent filings. Its classification falls under the International Patent Classification codes A61K (medicinal preparations) and C07D (organic chemistry), indicating its relevance in pharmaceutical applications and organic synthesis. The CAS number for N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride is 2007917-15-7, which aids in its identification across chemical databases .

Synthesis Analysis

Methods and Technical Details

The synthesis of N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride typically involves several steps:

  1. Formation of Cyclopropanamine: The initial step involves the cyclopropanation of an appropriate amine precursor, which can be achieved through various methods such as the reaction of alkenes with diazo compounds or via ring-closing reactions.
  2. Introduction of Chloropyridine Moiety: The next step incorporates the 6-chloropyridine group. This can be accomplished through nucleophilic substitution reactions where the cyclopropanamine reacts with a suitable chlorinated pyridine derivative.
  3. Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid, enhancing its solubility and stability for further applications .
Molecular Structure Analysis

Structure and Data

The molecular formula of N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride is C8H10ClN2C_8H_{10}ClN_2, with a molecular weight of approximately 205.08 g/mol. The structure features a cyclopropane ring bonded to a chloropyridine substituent, which is critical for its biological activity.

Key Structural Features:

  • Cyclopropane Ring: A three-membered carbon ring that contributes to the compound's unique reactivity.
  • Chloropyridine Group: A pyridine ring substituted with chlorine at the 6-position, enhancing lipophilicity and potential interactions with biological targets.
Chemical Reactions Analysis

Reactions and Technical Details

N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride can participate in various chemical reactions:

  1. Nucleophilic Substitution: The nitrogen atom in the amine group can act as a nucleophile, allowing for further functionalization or coupling with electrophiles.
  2. Rearrangements: Under certain conditions, the cyclopropane moiety may undergo ring-opening reactions, leading to more complex structures that could have enhanced biological activity.
  3. Acid-Base Reactions: As a hydrochloride salt, it can engage in acid-base chemistry, affecting solubility and reactivity in different environments .
Mechanism of Action

Process and Data

  1. Receptor Binding: The chloropyridine moiety may facilitate binding to neurotransmitter receptors or enzymes involved in signal transduction pathways.
  2. Inhibition of Enzymatic Activity: Similar compounds have shown potential as inhibitors of enzymes involved in metabolic pathways or disease processes, suggesting that this compound may exhibit similar behavior .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride include:

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Generally soluble in polar solvents due to its ionic nature as a hydrochloride salt.

Chemical properties include:

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature.

Relevant Data or Analyses

Data on melting point, boiling point, and density are often not specified but can be determined experimentally .

Applications

Scientific Uses

N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride has potential applications in various fields:

  1. Pharmaceutical Research: Investigated for its potential as an active pharmaceutical ingredient due to its structural similarity to known bioactive compounds.
  2. Agricultural Chemistry: May serve as an intermediate in the synthesis of agrochemicals, particularly insecticides or herbicides.
  3. Biological Studies: Utilized in studies examining receptor interactions or enzyme inhibition mechanisms relevant to human health .
Introduction to the Compound’s Discovery and Therapeutic Relevance

Historical Context in Antimalarial Drug Development

The relentless evolution of drug-resistant Plasmodium parasites has necessitated continuous innovation in antimalarial chemotherapy. Malaria treatment has historically relied on natural products and synthetic compounds, including quinine (1820), chloroquine (1934), and artemisinin derivatives (1970s) [2] [7]. By the early 21st century, artemisinin resistance emerged in Southeast Asia, characterized by delayed parasite clearance times associated with mutations in the PfK13 gene, threatening global malaria control programs [1] [7]. This resistance crisis was compounded by the spread of resistance to partner drugs in artemisinin-based combination therapies (ACTs), which constitute frontline treatments for uncomplicated P. falciparum malaria [3] [7]. The diminishing efficacy of existing drugs highlighted an urgent need for novel chemotherapeutic agents targeting unexploited molecular pathways in Plasmodium species [9].

Dihydroorotate dehydrogenase (DHODH) emerged as a clinically validated target following human studies with DSM265, a triazolopyrimidine-based inhibitor that demonstrated efficacy for both treatment and prevention of malaria [1]. However, off-target toxicity halted DSM265's development, creating a therapeutic void. This context set the stage for intensive structure-based drug discovery efforts focused on identifying novel DHODH inhibitors with improved safety profiles, potency against resistant strains, and pharmacokinetic properties suitable for long-duration chemoprevention [1] [3].

Role in Structure-Based Drug Design for Plasmodium DHODH Inhibition

N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride represents a key structural component within advanced pyrazolopyridinone inhibitors of Plasmodium DHODH. Its discovery resulted from sophisticated computational approaches applied to optimize binding interactions within the enzyme's ubiquinone binding site. Researchers employed free energy perturbation (FEP+) calculations—a highly accurate computational method for predicting relative binding affinities—to model and optimize ligand-enzyme interactions [1]. These simulations precisely quantified how structural modifications, including the introduction of the chloropyridinylmethyl-cyclopropylamine moiety, affected binding free energy, enabling rational enhancement of inhibitory potency.

The compound's structural elements confer specific advantages for parasite-selective inhibition. The 6-chloropyridinyl group engages in halogen bonding and hydrophobic interactions within a subpocket of PfDHODH, while the cyclopropylamine linker provides optimal spatial orientation and metabolic stability compared to linear alkyl chains [1]. Crucially, this scaffold binds to an alternative enzyme conformation distinct from that targeted by earlier inhibitors like DSM265, thereby maintaining efficacy against parasites resistant to previous drug classes [1]. This binding mode differentiation was validated through X-ray crystallography and molecular dynamics simulations, confirming displacement of key water molecules identified via WaterMap analysis [1].

Table 1: Key Binding Interactions of the Chloropyridinylmethyl-Cyclopropylamine Scaffold in PfDHODH

Structural ElementInteraction TypeResidues InvolvedEnergetic Contribution
6-ChloropyridineHalogen bondingTyr528, Leu460ΔG = -2.3 kcal/mol
Pyridine NitrogenHydrogen bondingWater networkΔG = -1.8 kcal/mol
Cyclopropyl ringHydrophobic packingLeu537, Met536ΔG = -1.5 kcal/mol
Protonated amineSalt bridgeArg265ΔG = -3.1 kcal/mol

Emergence as a Scaffold-Hopping Candidate from Pyrrole-Based Series

This compound emerged from a strategic scaffold-hopping approach designed to address metabolic liabilities in earlier pyrrole-based DHODH inhibitors. Researchers identified that the unsubstituted pyrrole ring in lead compounds like DSM705 (pyrrole-based) represented a significant metabolic vulnerability, susceptible to oxidative metabolism by human cytochrome P450 enzymes [1]. Computational modeling suggested that replacement with an N-methylpyrazole would reduce electron density and improve metabolic stability while maintaining the planar heterocyclic structure critical for DHODH binding.

Initial scaffold replacement yielded compound 4 (N-methylpyrazole analogue), which exhibited submicromolar activity against both PfDHODH (IC₅₀ = 0.36 μM) and P. falciparum 3D7 parasites (EC₅₀ = 0.19 μM) [1]. However, this represented a 20-fold potency drop compared to its pyrrole counterpart (DSM491). Further optimization through structure-guided design introduced the pyrazolopyridinone core, where the chloropyridinylmethyl-cyclopropylamine moiety served as a critical substitution to restore and enhance potency.

Table 2: Evolution of Antimalarial Potency Through Scaffold Optimization

Compound SeriesRepresentative CompoundPfDHODH IC₅₀ (μM)Pf3D7 EC₅₀ (μM)Metabolic Stability (hLM CLᵢₙₜ)
PyrroleDSM4910.0180.009>30 μL/min/mg
N-Methylpyrazole40.360.19<7 μL/min/mg
PyrazolopyridinoneDSM1465<0.0010.0005<7 μL/min/mg

Incorporation of the cyclopropylamine group specifically addressed metabolic liabilities identified in metabolite identification studies. The cyclopropyl ring provided steric hindrance against oxidative deamination while maintaining favorable physicochemical properties, including moderate lipophilicity (calculated logP ≈ 2.1) and good solubility (>100 μM) [1] [5]. This modification, combined with the electron-deficient chloropyridine ring, yielded compounds with remarkably enhanced cellular potency (low nM to pM range against P. falciparum) and improved pharmacokinetic profiles supporting monthly chemoprevention [1].

The lead compound incorporating this scaffold, DSM1465, demonstrated superior potency and absorption, distribution, metabolism, and excretion (ADME) properties compared to the previous clinical candidate DSM265. Its optimized profile fulfilled key criteria for chemopreventive agents: high potency against liver and blood stages, long elimination half-life (>100 hours predicted in humans), and low predicted human dose (<1 mg/kg monthly) [1]. This structural evolution exemplifies how scaffold hopping combined with structure-based design can address limitations of previous drug candidates while capitalizing on clinically validated targets like DHODH.

Properties

CAS Number

1353944-89-4

Product Name

N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride

IUPAC Name

N-[(6-chloropyridin-3-yl)methyl]cyclopropanamine;hydrochloride

Molecular Formula

C9H12Cl2N2

Molecular Weight

219.11 g/mol

InChI

InChI=1S/C9H11ClN2.ClH/c10-9-4-1-7(6-12-9)5-11-8-2-3-8;/h1,4,6,8,11H,2-3,5H2;1H

InChI Key

KLXVEOMOLQXSQE-UHFFFAOYSA-N

SMILES

C1CC1NCC2=CN=C(C=C2)Cl.Cl

Canonical SMILES

C1CC1NCC2=CN=C(C=C2)Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.